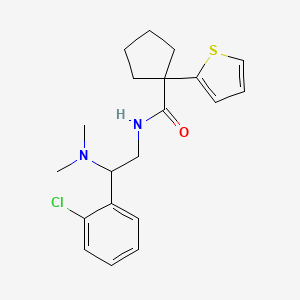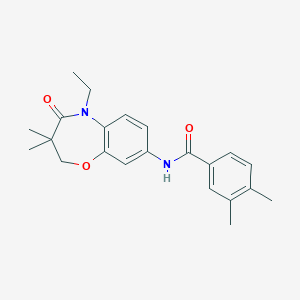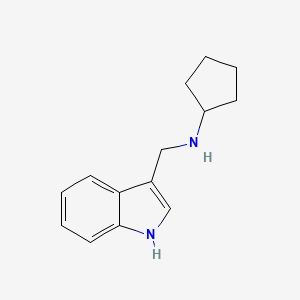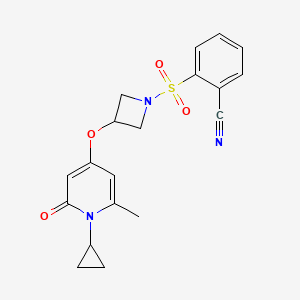
2-((3-((1-环丙基-6-甲基-2-氧代-1,2-二氢吡啶-4-基)氧基)氮杂环丁烷-1-基)磺酰基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a synthetic organic compound with multifaceted applications in various scientific fields. This compound is notable for its complex molecular structure, which includes a benzonitrile core linked to an azetidine and cyclopropyl-pyridine moieties, conferring unique chemical and biological properties.
科学研究应用
The compound has extensive applications across multiple scientific domains:
Chemistry
: Utilized as a precursor or intermediate in the synthesis of more complex molecules.
Biology
: Studied for its potential biochemical interactions and effects on biological pathways.
Medicine
: Investigated for therapeutic properties, particularly in designing new drugs targeting specific enzymes or receptors.
Industry
: Used in the development of advanced materials, including specialty chemicals and pharmaceuticals.
准备方法
Synthetic routes and reaction conditions: The synthesis of 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. Commonly, the preparation involves:
Formation of the azetidine moiety through cyclization reactions.
Synthesis of the 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine intermediate through multi-step synthesis including cyclopropylation and oxidation.
Coupling of these intermediates to form the final compound, often facilitated by sulfonylation reactions under controlled conditions.
Industrial production methods: Industrially, the compound can be produced using similar synthetic routes but scaled-up with optimizations to improve yield and purity. Process parameters such as temperature, solvent choice, and reaction time are fine-tuned for efficient large-scale production.
化学反应分析
Types of reactions it undergoes:
Oxidation
: The compound can undergo oxidation reactions, particularly at the pyridine and cyclopropyl rings, potentially leading to various oxidized derivatives.
Reduction
: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution
Common reagents and conditions used: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major products formed from these reactions:
Oxidized derivatives such as pyridine N-oxide.
Reduced products including primary amines from the nitrile group.
Various substituted derivatives depending on the nucleophile used.
作用机制
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. The benzonitrile and azetidine moieties facilitate binding to active sites, while the cyclopropyl-pyridine structure may contribute to the overall stability and reactivity of the molecule in biological systems. Detailed pathways involve binding to target molecules, potentially leading to inhibition or activation of specific biochemical processes.
相似化合物的比较
Comparison with other similar compounds:
Nitrile-containing compounds
: Compared to other benzonitrile derivatives, this compound exhibits distinct reactivity due to the presence of the azetidine and pyridine groups.
Azetidine derivatives
: Shows enhanced stability and unique biological interactions compared to simpler azetidine compounds.
Pyridine derivatives
: The cyclopropyl substitution adds a level of complexity and specificity not found in standard pyridine compounds.
List of similar compounds:
Benzonitrile derivatives like 2-cyanobenzaldehyde.
Simple azetidine compounds such as azetidine-2-carboxylic acid.
Cyclopropyl-pyridine derivatives like cyclopropylpyridine.
This article aims to provide a comprehensive understanding of 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile, highlighting its preparation, reactivity, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-8-16(9-19(23)22(13)15-6-7-15)26-17-11-21(12-17)27(24,25)18-5-3-2-4-14(18)10-20/h2-5,8-9,15,17H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXJFVVSBHDSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-2-yl)propanoic acid](/img/structure/B2591040.png)
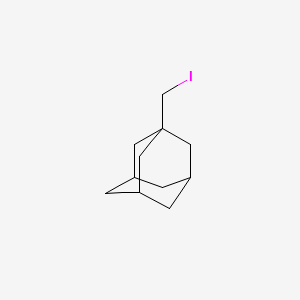
}-N-(cyclohexylmethyl)acetamide](/img/structure/B2591043.png)
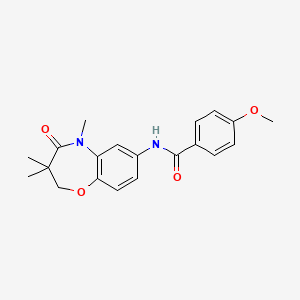
![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)
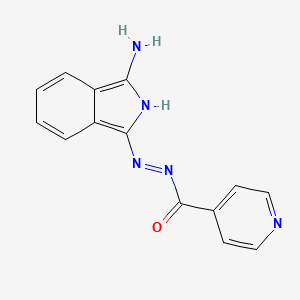

![Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2591049.png)
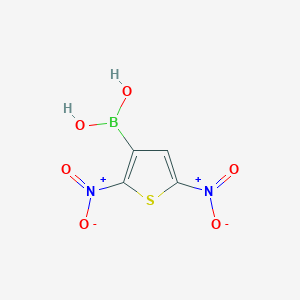
![4-[(4-methylphenyl)carbamoyl]phenyl N,N-dimethylsulfamate](/img/structure/B2591054.png)
